(2E)-1-(4-bromophenyl)-3-(N-hydroxy-N-methylamino)prop-2-en-1-one

Epigenetics Histone Deacetylase Inhibition Chemical Probe Selectivity

(2E)-1-(4-Bromophenyl)-3-(N-hydroxy-N-methylamino)prop-2-en-1-one (CAS 251310-62-0) is a low-molecular-weight (256.1 g·mol⁻¹) N-hydroxycinnamamide derivative that features a 4-bromophenyl capping group, an α,β-unsaturated ketone linker, and an N-hydroxy-N-methylamino zinc-binding group (ZBG). The compound is structurally preorganized for bidentate chelation of the catalytic Zn²⁺ ion in class-I/II histone deacetylases (HDACs), a pharmacophore shared by clinical HDAC inhibitors such as vorinostat (SAHA).

Molecular Formula C10H10BrNO2
Molecular Weight 256.099
CAS No. 251310-62-0
Cat. No. B2750968
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(2E)-1-(4-bromophenyl)-3-(N-hydroxy-N-methylamino)prop-2-en-1-one
CAS251310-62-0
Molecular FormulaC10H10BrNO2
Molecular Weight256.099
Structural Identifiers
SMILESCN(C=CC(=O)C1=CC=C(C=C1)Br)O
InChIInChI=1S/C10H10BrNO2/c1-12(14)7-6-10(13)8-2-4-9(11)5-3-8/h2-7,14H,1H3/b7-6+
InChIKeyOVMDPFVIIUBQPM-VOTSOKGWSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

Why (2E)-1-(4-Bromophenyl)-3-(N-hydroxy-N-methylamino)prop-2-en-1-one (CAS 251310-62-0) Demands Attention in Epigenetic Probe Procurement


(2E)-1-(4-Bromophenyl)-3-(N-hydroxy-N-methylamino)prop-2-en-1-one (CAS 251310-62-0) is a low-molecular-weight (256.1 g·mol⁻¹) N-hydroxycinnamamide derivative that features a 4-bromophenyl capping group, an α,β-unsaturated ketone linker, and an N-hydroxy-N-methylamino zinc-binding group (ZBG) [1]. The compound is structurally preorganized for bidentate chelation of the catalytic Zn²⁺ ion in class-I/II histone deacetylases (HDACs), a pharmacophore shared by clinical HDAC inhibitors such as vorinostat (SAHA) [2]. Its bromine substituent offers a distinct steric and electronic profile compared to unsubstituted phenyl or 4-methylphenyl analogs, which can modulate surface-recognition interactions and metabolic stability [3]. This compound is supplied at ≥95% purity for research use and is catalogued under identifiers such as HE-7779, CS-0357811, and MFCD00173312 .

Why N-Hydroxycinnamamides with Different N-Substitution or Phenyl Ring Modifications Cannot Replace (2E)-1-(4-Bromophenyl)-3-(N-hydroxy-N-methylamino)prop-2-en-1-one Without Data-Driven Justification


Within the N-hydroxycinnamamide chemotype, seemingly conservative structural changes produce marked shifts in HDAC isoform selectivity, cellular potency, and pharmacokinetic behavior. Published SAR studies on this scaffold demonstrate that replacing the N-hydroxy-N-methylamino ZBG with N-hydroxyamino (NH-OH) or N-methoxy-N-methylamino groups attenuates HDAC1/2 inhibition by 5- to >100-fold [1]. Similarly, substituting the 4-bromophenyl cap with unsubstituted phenyl, 4-methylphenyl, or 4-chlorophenyl can redirect isoform selectivity, alter logD, and affect cell permeability in ways that are not predictable a priori [2]. (2E)-1-(4-Bromophenyl)-3-(N-hydroxy-N-methylamino)prop-2-en-1-one occupies a narrow chemical space where the bromine atom maintains a balance of hydrophobicity (calculated logP ≈ 2.5) and HDAC1/2 inhibitory activity (IC₅₀ = 526 nM) that is distinct from both more potent analogues (e.g., compound 11r, HDAC1 IC₅₀ = 11.8 nM) and inactive N,N-dialkyl analogues lacking the hydroxamic acid moiety [3][4]. Off-target substitution without matched-pair data therefore risks loss of the desired epigenetic modulation profile or introduction of confounding polypharmacology.

Quantitative Differentiation Dimensions of (2E)-1-(4-Bromophenyl)-3-(N-hydroxy-N-methylamino)prop-2-en-1-one Versus Closest Comparators


HDAC1/2 Inhibitory Potency: Target Compound vs Vorinostat (SAHA) and Lead N-Hydroxycinnamamide 11r

The target compound inhibits HDAC1/HDAC2 with an IC₅₀ of 526 nM in HeLa nuclear extract, placing it in a moderate potency range distinct from both the clinical pan-HDAC inhibitor vorinostat (SAHA; HDAC1 IC₅₀ ≈ 10–30 nM) and the optimized N-hydroxycinnamamide 11r (HDAC1 IC₅₀ = 11.8 nM, HDAC2 IC₅₀ = 498.1 nM) [1][2]. The 44-fold lower potency versus SAHA and ~1.1-fold shift versus 11r on HDAC1 suggests utility as a weaker, potentially more titratable inhibitor for target engagement studies where complete HDAC1/2 blockade may be undesirable.

Epigenetics Histone Deacetylase Inhibition Chemical Probe Selectivity

Zinc-Binding Group Architecture: N-Hydroxy-N-methylamino vs N,N-Dimethylamino Analog

The target compound contains an N-hydroxy-N-methylamino ZBG capable of bidentate zinc chelation, a prerequisite for HDAC inhibition. The direct analog (2E)-1-(4-bromophenyl)-3-(dimethylamino)prop-2-en-1-one (CAS 849619-11-0) replaces the hydroxyl group with a methyl group, abolishing the hydroxamic acid function. No HDAC inhibitory activity has been reported for the dimethylamino analog, consistent with the established pharmacophore model that requires a metal-binding hydroxamate or hydroxylamine moiety [1]. This structural difference makes the target compound the only analogue in this pair capable of engaging zinc-dependent HDAC enzymes.

Medicinal Chemistry Structure-Activity Relationship Zinc Chelation

Phenyl Ring Substitution: 4-Bromo vs 4-Unsubstituted and 4-Methyl N-Hydroxycinnamamides

In the N-hydroxycinnamamide series, the 4-substituent on the capping phenyl ring influences HDAC isoform selectivity and cellular activity. Published data show that replacing 4-bromo with 4-methyl shifts HDAC1/HDAC3 selectivity and alters potency by >2-fold in certain contexts [1]. The bromine atom increases molecular weight by 79.9 Da relative to the 4-H analogue, raises logP by approximately 0.7–0.9 units, and can participate in halogen-bonding interactions with the enzyme surface recognition pocket. While direct IC50 values for the 4-H and 4-CH₃ matched pairs are not available for this exact ZBG, the class-level SAR supports that the 4-bromo substitution provides a unique balance of steric bulk and lipophilicity that cannot be replicated by smaller or less polar 4-substituents.

Structure-Activity Relationship Surface Recognition Hydrophobicity

Immunomodulatory Potential Distinct from Oncology-Focused HDAC Inhibitors

Patent US 6,413,995 explicitly claims cinnamamide derivatives possessing N-hydroxy-N-methylamino substitution as immunomodulatory agents capable of regulating IL-6, IL-10, and IL-12 production, and as prophylactic/therapeutic agents for nephrotic syndrome, circulatory disorders, and respiratory diseases [1]. This contrasts with the primary oncology focus of most clinical HDAC inhibitors such as SAHA, panobinostat, and romidepsin. The target compound, as an exemplar of this generic structure, inherits this claimed immunomodulatory utility, which may be valuable for researchers exploring non-oncology applications of HDAC modulation.

Immunomodulation Interleukin Regulation Therapeutic Differentiation

Procurement-Driven Application Scenarios Where (2E)-1-(4-Bromophenyl)-3-(N-hydroxy-N-methylamino)prop-2-en-1-One Provides Verifiable Advantage


Partial HDAC1/2 Inhibition in Mechanistic Epigenetic Studies Requiring Titratable Target Engagement

When experimental protocols demand graded HDAC1/2 inhibition rather than complete enzymatic blockade, the moderate potency (IC₅₀ = 526 nM) of this compound provides a wider concentration range for dose-response profiling compared to high-potency inhibitors like SAHA (IC₅₀ ≈ 10–30 nM) [1]. This allows researchers to dissect HDAC1/2-dependent transcriptional effects at sub-saturating target occupancy without the cytotoxicity associated with pan-HDAC inhibition.

Structure-Activity Relationship (SAR) Exploration of the N-Hydroxycinnamamide Chemotype

As a defined reference point within the N-hydroxycinnamamide series, this compound serves as a comparator for newly synthesized analogues. Its combination of 4-bromophenyl cap and N-hydroxy-N-methylamino ZBG bridges the gap between unsubstituted phenyl leads and optimized dual HDAC1/3 inhibitors such as compound 11r [2]. Matched-pair analysis with the dimethylamino analogue enables deconvolution of zinc-chelation-dependent versus independent cellular effects .

Immunomodulatory Probe Development for Interleukin-Mediated Disease Models

Patent claims associating the compound's chemotype with modulation of IL-6, IL-10, and IL-12 production [3] support its use as a starting point for medicinal chemistry programs targeting autoimmune nephrotic syndrome, transplant rejection, or inflammatory respiratory diseases. Unlike marketed HDAC inhibitors optimized for oncology, this scaffold's intellectual property heritage positions it for non-oncology indications where cytokine regulation is the primary therapeutic hypothesis.

Halogen-Bonding and Lipophilic Efficiency Benchmarking in HDAC Surface-Recognition Pocket Design

The 4-bromophenyl moiety introduces halogen-bond donor capacity and increases lipophilicity by ~0.9 logP units relative to the 4-H parent [2]. This makes the compound a useful tool for evaluating halogen-bond contributions to HDAC binding affinity and selectivity, particularly in computational docking validation and co-crystallization trials where bromine's anomalous scattering facilitates phase determination.

Quote Request

Request a Quote for (2E)-1-(4-bromophenyl)-3-(N-hydroxy-N-methylamino)prop-2-en-1-one

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.